

Application Notes and Protocols: MP41 in 3D Cell Culture Models

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Compound of Interest

Compound Name: *Mel41*

Cat. No.: *B1193171*

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Disclaimer: The query specified the "**Mel41**" cell line. However, extensive database searches did not identify a melanoma cell line with this designation. In contrast, the "MP41" cell line is a well-characterized human uveal melanoma cell line frequently utilized in 3D culture studies. These application notes and protocols are based on the strong assumption that the user intended to inquire about the MP41 cell line.

Introduction to the MP41 Cell Line

The MP41 cell line is an epithelial-like cell line established in 2006 from a primary uveal melanoma tumor of a 49-year-old female patient. This cell line is a valuable tool for in vitro and in vivo studies of uveal melanoma, a rare but aggressive form of eye cancer. MP41 cells are known to harbor a GNA11 c.626A>T mutation, a common driver mutation in uveal melanoma. In 3D culture systems, MP41 cells have been observed to form loosely packed spheroids, a characteristic that can be leveraged for various experimental applications.^[1]

These application notes provide detailed protocols for the generation of MP41 3D spheroid models and their application in drug screening and biological studies. The accompanying data and pathway diagrams offer a comprehensive resource for researchers, scientists, and drug development professionals.

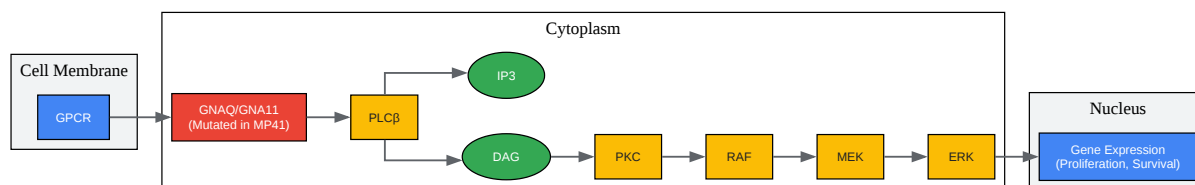
Quantitative Data Summary

The following table summarizes key characteristics and experimental parameters for the MP41 cell line in 3D culture models.

Parameter	Value/Observation	Reference
Cell Line of Origin	Human Uveal Melanoma	
Morphology	Epithelial-like	
Key Mutation	GNA11 (c.626A>T)	
3D Spheroid Morphology	Loosely packed aggregates	[1][2]
Time to Spheroid Formation	Up to 10 days for less rapid compaction	[1]
Doubling Time (2D)	41 hours	
Marker Expression	Strongly positive for MCAM and gp100 (BETEB); Negative for MCSP	[3]

Signaling Pathways in Uveal Melanoma

Uveal melanoma, the cancer type from which MP41 is derived, is characterized by the dysregulation of several key signaling pathways. The GNAQ/GNA11 pathway is constitutively activated in the majority of uveal melanomas, including the MP41 cell line, leading to downstream activation of the MAPK and other pathways. Understanding these pathways is critical for developing targeted therapies.



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GNAQ/GNA11 Signaling Pathway in Uveal Melanoma.

Experimental Protocols

Protocol 1: Generation of MP41 Spheroids using the Liquid Overlay Technique

This protocol describes a common method for generating scaffold-free 3D spheroids.

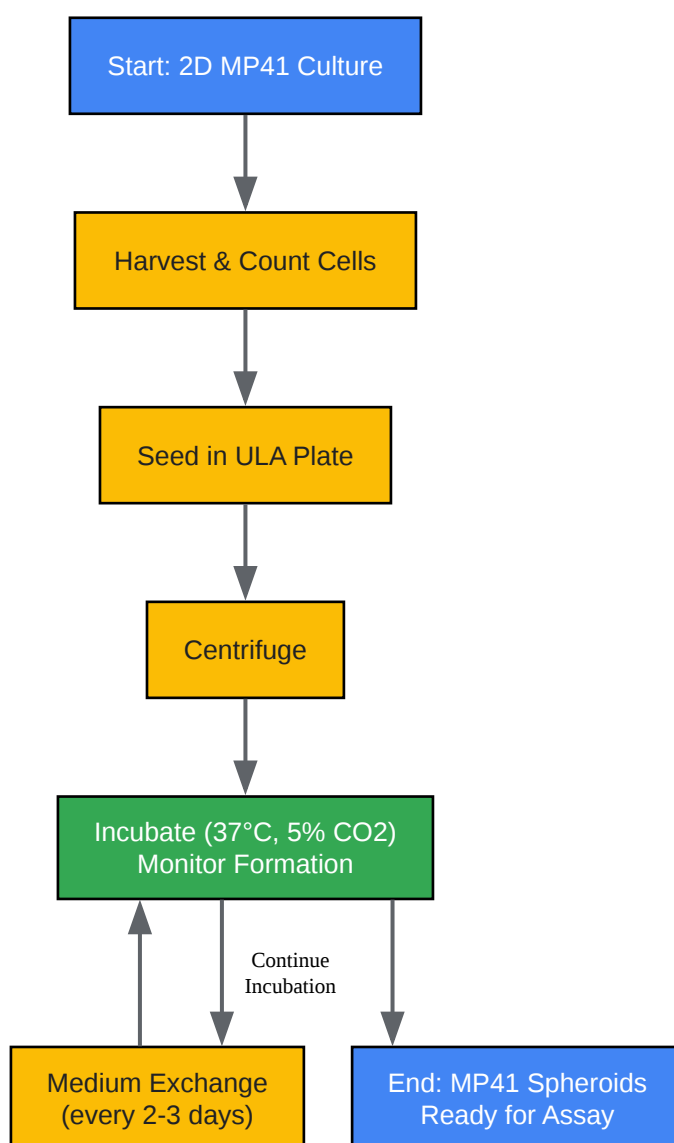
Materials:

- MP41 cells
- Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Ultra-low attachment (ULA) 96-well round-bottom plates
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Culture MP41 cells in a T-75 flask to 70-80% confluency.
- Aspirate the culture medium and wash the cells with PBS.
- Add Trypsin-EDTA and incubate until cells detach.
- Neutralize trypsin with complete growth medium and collect the cell suspension.
- Centrifuge the cell suspension and resuspend the pellet in fresh medium.
- Perform a cell count and determine cell viability (e.g., using Trypan Blue).
- Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 10,000 cells per well).

- Dispense 100 μ L of the cell suspension into each well of a ULA 96-well plate.
- Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
- Incubate the plate in a humidified incubator. Spheroid formation can be monitored daily. MP41 cells may take up to 10 days to form compact spheroids.^[1]
- Change half of the medium every 2-3 days by carefully aspirating from the side of the well without disturbing the spheroid.



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Workflow for MP41 Spheroid Formation.

Protocol 2: Drug Screening in MP41 Spheroids

This protocol outlines a general procedure for assessing the efficacy of therapeutic compounds on 3D MP41 spheroids.

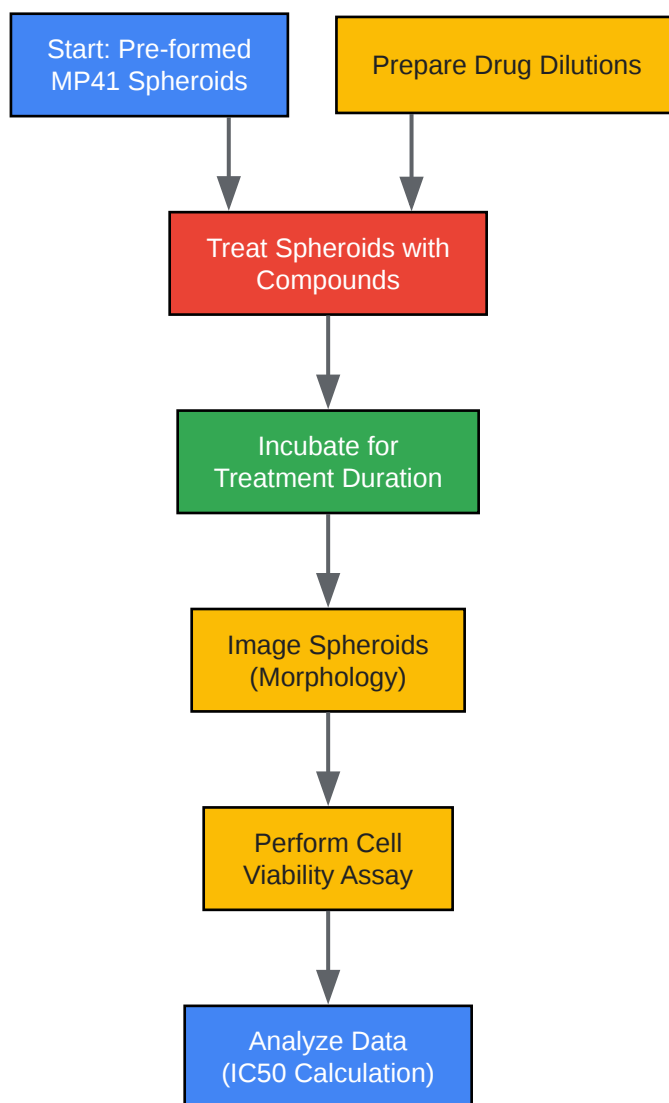
Materials:

- Pre-formed MP41 spheroids in ULA plates
- Therapeutic compounds of interest (dissolved in a suitable vehicle)
- Complete growth medium
- Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
- Plate reader capable of luminescence detection
- Microscope for imaging

Procedure:

- Generate MP41 spheroids as described in Protocol 1.
- Prepare serial dilutions of the therapeutic compounds in complete growth medium. Include a vehicle-only control.
- Carefully remove half of the medium from each well containing a spheroid.
- Add the medium containing the therapeutic compounds (or vehicle control) to the respective wells.
- Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
- At the end of the treatment period, capture images of the spheroids to assess morphological changes (e.g., size, integrity).
- Perform a cell viability assay according to the manufacturer's instructions. For example, using CellTiter-Glo® 3D, add the reagent to each well, incubate, and measure luminescence.

- Normalize the luminescence readings of the treated spheroids to the vehicle-treated controls to determine the percentage of cell viability.
- Plot dose-response curves to determine IC50 values for each compound.



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References

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